3-(2-Ethoxyphenyl)isoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

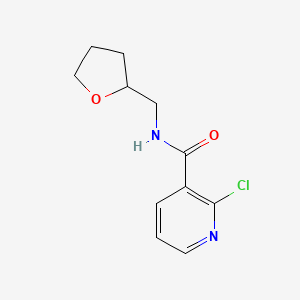

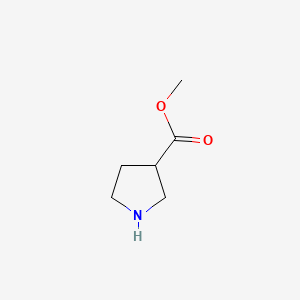

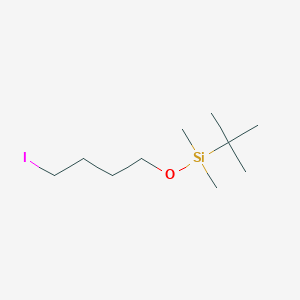

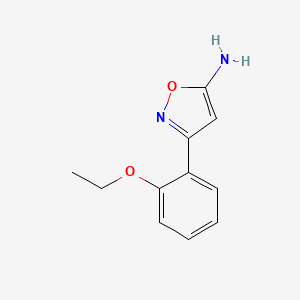

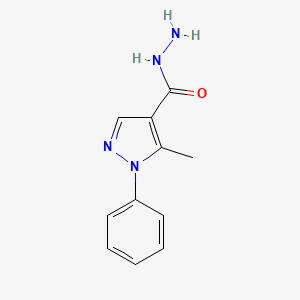

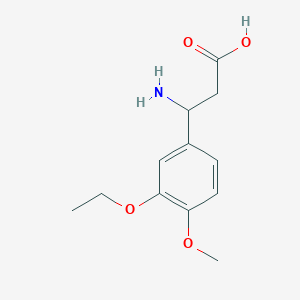

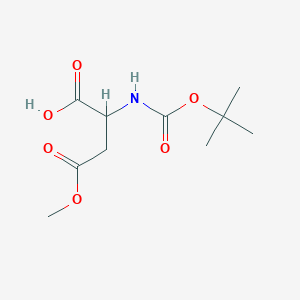

“3-(2-Ethoxyphenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an isoxazole ring attached to an ethoxyphenyl group . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The reactions leading to the construction of the isoxazole ring often involve 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications

Anticancer Activity Evaluation A study investigated the synthesis and anticancer evaluation of derivatives related to isoxazol-5-amine. These compounds were tested for their activity against human cancer cell lines, including breast, lung, and prostate cancers. The synthesized derivatives demonstrated varying levels of anticancer activity, highlighting the potential of such compounds in cancer research and treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activity Research on isoxazole derivatives, including those related to 3-(2-Ethoxyphenyl)isoxazol-5-amine, has shown antimicrobial properties. A study on the aqueous phase synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes indicated antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Synthetic Pathways Studies have focused on developing new synthetic pathways for creating isoxazole derivatives, offering insights into the chemical synthesis and structural modification of such compounds. This research is crucial for medicinal chemistry, providing a foundation for the development of new drugs with enhanced efficacy and reduced side effects (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Bioisosteres for NMDA Receptor Antagonists Isoxazole derivatives have been explored as bioisosteres for potent NMDA receptor antagonists. A study on the regioselective synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates highlights their potential application in neuropharmacology, indicating the versatility of isoxazole compounds in designing drugs that target the central nervous system (Conti et al., 2009).

Novel Synthetic Routes and Biological Evaluations Research has also delved into novel synthetic routes for isoxazole derivatives and their subsequent biological evaluations. This includes studies on the synthesis of specific isoxazoline libraries and their antimicrobial activities, contributing to the search for new antimicrobial agents with high potency and low resistance profiles (Gaonkar, Rai, & Prabhuswamy, 2007).

Future Directions

Isoxazoles, including “3-(2-Ethoxyphenyl)isoxazol-5-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Biochemical Analysis

Biochemical Properties

3-(2-Ethoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting their activity. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve transcriptional regulation. Furthermore, this compound may interact with transcription factors, influencing their ability to bind DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDGVAGPHKKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401401 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-15-4 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

amino]acetic acid](/img/structure/B1308404.png)